

2-Naphthol-6,8-disulfonic acid chemical structure and properties

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An In-depth Technical Guide to 2-Naphthol-6,8-disulfonic Acid (G Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthol-6,8-disulfonic acid, commonly known as G acid, is a synthetic aromatic sulfonic acid of significant importance in the chemical industry.[1][2][3] Characterized by a naphthalene core functionalized with a hydroxyl group and two sulfonic acid moieties, this compound is a versatile intermediate, primarily in the synthesis of azo dyes.[1][2][4][5] The presence of sulfonic acid groups renders the molecule highly water-soluble, a critical property for its applications in dyeing processes.[1][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

The structure of **2-Naphthol-6,8-disulfonic acid** consists of a naphthalene ring system substituted at the 2-position with a hydroxyl (-OH) group, and at the 6- and 8-positions with sulfonic acid (-SO₃H) groups.



| Identifier | Value |
|-------------------|---|
| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid[6] |
| Common Name | 2-Naphthol-6,8-disulfonic acid, G Acid[6] |
| CAS Number | 118-32-1 |
| Molecular Formula | C10H8O7S2 |
| Molecular Weight | 304.3 g/mol |
| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O) (=O)O)S(=O)(=O)O)O[6] |
| InChI Key | DOBIZWYVJFIYOV-UHFFFAOYSA-N[1] |

Physicochemical Properties

G acid is typically a white to off-white crystalline solid.[2] Its physical and chemical properties are dominated by the presence of the acidic sulfonic acid groups and the phenolic hydroxyl group.

| Property | Value | Source |
|---------------|---|--------------|
| Appearance | White to off-white solid | [2] |
| Melting Point | ~220°C (decomposes) | [7] |
| Boiling Point | 415.13°C (rough estimate) | ChemicalBook |
| Solubility | Freely soluble in water; Soluble in dilute alcohol. The sodium salt is described as forming platelets or prisms and is freely soluble in water. | [3] |
| Density | 1.742 g/cm³ (rough estimate) | [8] |
| рКа | -0.33 ± 0.40 (Predicted) | [8] |



Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Naphthol-6,8-disulfonic acid**.

- UV-Vis Spectroscopy: In analytical applications, UV detection wavelengths for this compound are reported in the range of 220-240 nm.[7] The UV-Vis absorption spectrum is characterized by π - π * transitions within the naphthalene ring system, influenced by the hydroxyl and sulfonic acid substituents.[1]
- Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by a broad band in the high-frequency region corresponding to the O-H stretch of the hydroxyl group. Strong, characteristic stretching vibrations for the sulfonic acid groups (S=O) are also prominent.[1]
 An IR spectrum for the dipotassium salt is available in the NIST Chemistry WebBook, showing key absorptions for the functional groups.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectral assignments for G acid are not readily available in the literature, ¹H and ¹³C NMR are standard techniques for its structural confirmation. PubChem lists the availability of ¹H and ¹³C NMR spectra.[6]

Synthesis and Key Reactions Synthesis via Sulfonation of 2-Naphthol

The primary industrial synthesis of G acid involves the sulfonation of 2-naphthol. This reaction is highly dependent on temperature to control the regioselectivity of the sulfonation. To favor the formation of G acid over its isomer, R acid (2-naphthol-3,6-disulfonic acid), a carefully controlled temperature profile is essential.[1]



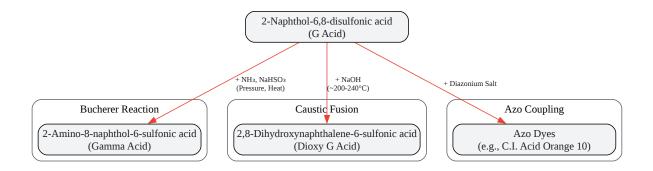


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Caption: Synthesis of G Acid via two-step sulfonation of 2-Naphthol.

Key Chemical Transformations

G acid is a valuable intermediate because its functional groups can be readily converted to other functionalities, leading to a diverse range of chemical compounds.



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Caption: Major reaction pathways of G Acid.

One of the most significant industrial reactions of G acid is its amination via the Bucherer reaction.[10] This involves treating G acid with ammonia and a sulfite or bisulfite under pressure and at elevated temperatures to produce 2-amino-8-naphthol-6-sulfonic acid, commonly known as gamma (y) acid, another crucial dye intermediate.[1]

Alkaline fusion of G acid with sodium hydroxide at high temperatures (ca. 200-240°C) replaces one of the sulfonic acid groups with a hydroxyl group, yielding 2,8-dihydroxynaphthalene-6-sulfonic acid (Dioxy G acid).[1][11] This product is also a precursor for the synthesis of γ-acid. [10][11]

The electron-donating hydroxyl group at the 2-position activates the naphthalene ring for electrophilic aromatic substitution. G acid readily undergoes azo coupling with diazonium salts



at the 1-position to form a wide variety of azo dyes.[8][10]

Experimental Protocols Synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid)

 Principle: This protocol describes a typical industrial two-stage sulfonation process designed to maximize the yield of G acid.[1][10]

Procedure:

- Charge a suitable reactor with 98% sulfuric acid.
- Slowly add 2-naphthol to the sulfuric acid while maintaining the temperature at approximately 40°C to facilitate monosulfonation.
- Over a period of several hours (e.g., 6 hours), gradually add 20% oleum (fuming sulfuric acid) to the reaction mixture.
- Allow the temperature to rise to 60°C and hold for an extended period (e.g., 16 hours).
- Increase the temperature to 80°C and maintain for several more hours (e.g., 15 hours) to complete the disulfonation.[10]
- The resulting sulfomass is then carefully poured into water.
- To isolate the product, add potassium chloride to the hot solution to precipitate the less soluble dipotassium salt of G acid.
- Cool the mixture slowly (e.g., to 35°C) and filter the crystalline product.
- Wash the filter cake thoroughly to remove any residual R acid isomer. A yield of approximately 60% can be expected.[10]

Synthesis of 2,8-Dihydroxynaphthalene-6-sulfonic acid (Caustic Fusion)



- Principle: This method uses caustic fusion to replace a sulfonate group with a hydroxyl group.[11]
- Procedure:
 - Heat the potassium salt of 2-naphthol-6,8-disulfonic acid with a 70% caustic liquor (NaOH or KOH solution).
 - Maintain the temperature at 230°C for approximately 3 hours.
 - Increase the temperature to 240°C to drive the reaction to completion.[11]
 - After cooling, dilute the melt with water and pour it into an excess of hydrochloric acid.
 - Heat the acidic solution to expel any sulfur dioxide.
 - Add sodium chloride to salt out the product.
 - Cool the batch to precipitate the 2,8-dihydroxynaphthalene-6-sulfonic acid.
 - Filter the product and wash with brine. A yield of around 80% is reported.[11]

Applications in Research and Drug Development

While the primary application of G acid is in the dye industry, its well-defined structure and reactivity make it relevant to researchers in materials science and drug development.

- Dye and Pigment Synthesis: It is a key precursor for numerous azo dyes, including C.I. Acid
 Orange 10, C.I. Acid Red 187, and C.I. Food Red 7.[10]
- Chemical Intermediate: G acid is the starting material for other important intermediates like y-acid and Dioxy G acid, which have their own applications in chemical synthesis.[10]
- Analytical Chemistry: The compound can be used as a reagent in various chemical analyses.
 [1]
- Pharmaceutical Applications:



- Reference Standard: Sulfonated naphthalenes, including G acid, serve as characterized reference standards for the analysis and quality control of active pharmaceutical ingredients (APIs).[1] Their purity is essential for validating analytical methods used in drug manufacturing.
- Building Block: While direct use in drug molecules is not widespread, the aminonaphthol sulfonic acid scaffold, derived from G acid, is of interest in medicinal chemistry. These structures can be found in compounds investigated for various biological activities. For example, derivatives of aminonaphthol sulfonic acids have been explored as potential therapeutic agents.

Safety and Handling

2-Naphthol-6,8-disulfonic acid is classified as a hazardous substance and requires careful handling.

- Hazard Classification:
 - Acute Toxicity (Oral, Dermal, Inhalation), Category 4
 - Skin Corrosion/Irritation, Category 2
 - Serious Eye Damage/Eye Irritation, Category 2
 - Specific Target Organ Toxicity Single Exposure (Respiratory Tract Irritation), Category 3
- Precautionary Measures:
 - Use only in a well-ventilated area. Avoid breathing dust.
 - Wear protective gloves, clothing, eye, and face protection.
 - Do not eat, drink, or smoke when using this product.
 - Wash hands and exposed skin thoroughly after handling.
- First Aid:



- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.
- o Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.
- Ingestion: If swallowed, call a poison center or doctor.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

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